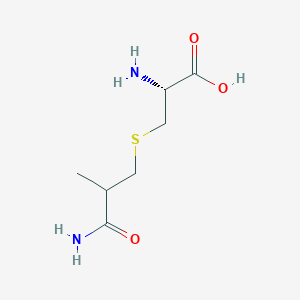
S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine: is a specialized compound with a unique structure that includes an amino group, a methyl group, and a cysteine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the protection of functional groups, formation of key intermediates, and subsequent deprotection steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like automated synthesis and high-throughput screening may be employed to streamline production.
Análisis De Reacciones Químicas
Types of Reactions: S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield alcohol derivatives.
Aplicaciones Científicas De Investigación
S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating biochemical pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparación Con Compuestos Similares
- S-(3-Amino-2-methyl-3-oxopropyl) ethanethioate
- 2-Methyl-2-propanyl (3-amino-2-methyl-3-oxopropyl)carbamate
Comparison: S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
66345-52-6 |
|---|---|
Fórmula molecular |
C7H14N2O3S |
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(3-amino-2-methyl-3-oxopropyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C7H14N2O3S/c1-4(6(9)10)2-13-3-5(8)7(11)12/h4-5H,2-3,8H2,1H3,(H2,9,10)(H,11,12)/t4?,5-/m0/s1 |
Clave InChI |
KXBHWBQXRZKERP-AKGZTFGVSA-N |
SMILES isomérico |
CC(CSC[C@@H](C(=O)O)N)C(=O)N |
SMILES canónico |
CC(CSCC(C(=O)O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)
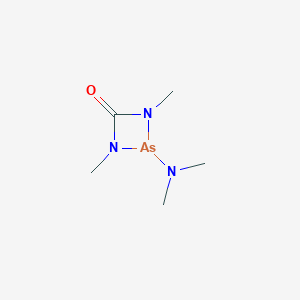


![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)
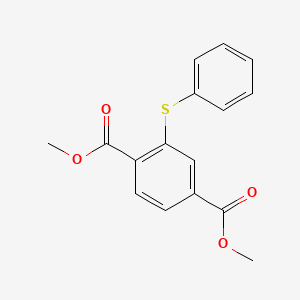


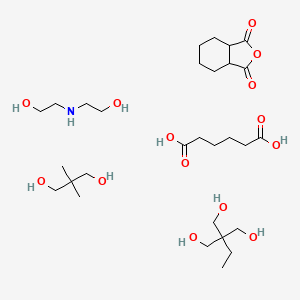

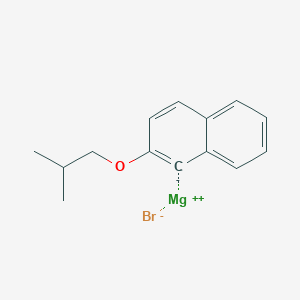
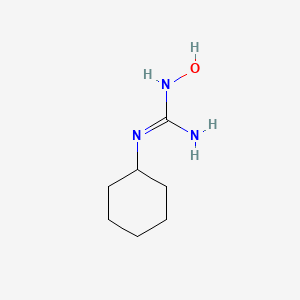
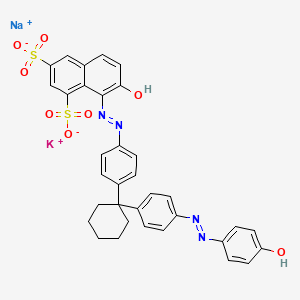
![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)
